molecular formula C16H14N2O6S B2410467 (Z)-2-Cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide CAS No. 1428123-66-3

(Z)-2-Cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2410467
CAS No.: 1428123-66-3
M. Wt: 362.36
InChI Key: SKHWYXVSTQJUAI-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O6S and its molecular weight is 362.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

ZnCl2-Catalyzed Annulation : A study demonstrates the use of ZnCl2 as an efficient Lewis acid catalyst in the [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides to afford 2-acyl-3-aminofuran derivatives. This method features wide substrate scopes and functional group tolerance, offering a concise route to highly functionalized furans and thiophenes, which are potentially bioactive compounds and functional materials (He et al., 2020).

Chemical Transformations

Conversion to Derivatives of 4,5-Dimercaptooxazole : Another research outlines the transformation of N-(1-arylsulfonyl-2,2-dichloroethenyl)carboxamides into derivatives of 4,5-dimercaptooxazole. This process involves the reaction with excess thiols, cyclization with phosphorus pentachloride or thionyl chloride, and subsequent derivatization, showcasing the chemical versatility of sulfonyl-substituted compounds (Babii et al., 2001).

Heterocyclic Chemistry

Synthesis of Enaminones and Heterocycles : Research on the synthesis of enaminones by rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols highlights the potential for creating diverse heterocycles. These enaminones can be converted into various heterocycles, replacing the N-sulfonyl group and expanding the chemical space of bioactive molecules (Miura et al., 2012).

Medicinal Chemistry and Drug Design

Sulfonamides Review : A comprehensive review of sulfonamides between 2008 and 2012 discusses their clinical uses, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Novel drugs incorporating the sulfonamide moiety, such as apricoxib and pazopanib, are also mentioned, illustrating the ongoing interest and utility of sulfonamide groups in drug discovery (Carta et al., 2012).

Properties

IUPAC Name

(Z)-2-cyano-N-(2,5-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c1-22-12-5-6-14(23-2)15(9-12)25(20,21)18-16(19)11(10-17)8-13-4-3-7-24-13/h3-9H,1-2H3,(H,18,19)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHWYXVSTQJUAI-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)/C(=C\C2=CC=CO2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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